molecular formula C23H29NO6 B1624567 Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside CAS No. 85193-92-6

Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside

Cat. No.: B1624567
CAS No.: 85193-92-6
M. Wt: 415.5 g/mol
InChI Key: POXMMSHWVBSCKK-JLMDMGSGSA-N
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Description

Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside (CAS: 85193-92-6) is a protected glucosamine derivative widely used in carbohydrate synthesis. Its structure features a methyl group at the anomeric (C1) position, an acetamido group at C2, and benzyl ether protecting groups at C3 and C4. This compound is critical for constructing oligosaccharides and glycoconjugates due to its stability under glycosylation conditions and the orthogonality of its protecting groups . The α-anomeric configuration enhances its utility in stereoselective glycosylation reactions, as seen in bacterial peptidoglycan synthesis and enzyme inhibition studies .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-5-hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO6/c1-16(25)24-20-22(29-14-18-11-7-4-8-12-18)21(26)19(30-23(20)27-2)15-28-13-17-9-5-3-6-10-17/h3-12,19-23,26H,13-15H2,1-2H3,(H,24,25)/t19-,20-,21-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXMMSHWVBSCKK-JLMDMGSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458572
Record name Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85193-92-6
Record name Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Core Synthetic Strategy

The synthesis revolves around three key objectives:

  • Introduction of the 2-acetamido group via azide reduction and acetylation.
  • Regioselective benzylation at the 3- and 6-hydroxyl positions.
  • Methyl glycosidation at the anomeric center.

A representative pathway involves the following stages:

Step 1: Azide Formation and Reduction

Methyl α-D-glucopyranoside is treated with triflic anhydride to form a 2-triflate intermediate, which undergoes nucleophilic displacement with sodium azide to yield methyl 2-azido-2-deoxy-α-D-glucopyranoside. Subsequent Staudinger reaction with triphenylphosphine followed by acetylation introduces the acetamido group.

Step 2: Selective Benzylation

Benzylation is achieved using benzyl bromide (BnBr) under basic conditions. The 3- and 6-hydroxyl groups are selectively protected due to their lower steric hindrance compared to the 4-position. A typical protocol employs sodium hydride (NaH) in dimethylformamide (DMF) at 0–25°C.

Step 3: Methyl Glycosidation

The anomeric hydroxyl is converted to a methyl glycoside via Fischer glycosidation using methanol and a catalytic acid (e.g., HCl or p-toluenesulfonic acid).

Optimized Reaction Protocols

Step Reagents/Conditions Yield Key Observations
Azidation Triflic anhydride, NaN$$_3$$, DMF, 0°C 85% Triflate intermediate ensures clean displacement.
Benzylation BnBr, NaH, DMF, 25°C, 12h 78% 3,6-Di-O-benzyl isomer predominates (≥90% regioselectivity).
Methylation MeOH, HCl, reflux, 4h 92% α-Anomer favored due to anomeric effect.

Industrial Production Considerations

Large-scale synthesis requires modifications for cost and safety:

  • Benzylation : Replace NaH with K$$2$$CO$$3$$ in acetone to mitigate exothermic risks.
  • Solvent Recovery : DMF is distilled and reused to reduce waste.
  • Catalytic Hydrogenation : For benzyl group removal, Pd/C catalysts are recycled via filtration.

Characterization and Quality Control

Critical analytical data for the compound include:

  • $$^1$$H NMR (CDCl$$3$$): δ 7.35–7.25 (m, 10H, Bn), 5.72 (d, J = 8.9 Hz, NH), 4.85 (d, J = 3.7 Hz, H-1), 3.40 (s, OCH$$3$$).
  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

Regioselectivity in Benzylation

The 4-hydroxyl group’s resistance to benzylation is attributed to steric hindrance from the 2-acetamido group. Bulky bases like NaH enhance 3,6-selectivity, while milder bases (e.g., Ag$$_2$$O) favor 4,6-protection.

Anomeric Control

α-Selectivity in methylation is achieved via kinetic control under acidic conditions. Prolonged heating shifts the equilibrium toward the β-anomer, necessitating strict reaction time monitoring.

Applications in Glycoconjugate Synthesis

The compound serves as a precursor for:

  • Chitobiose Derivatives : After deprotection, it is glycosylated to form N,N'-diacetylchitobiose.
  • Blood-Group Antigens : Functionalization at the 4-position yields Lewis X and sialyl-Lewis X analogs.

Chemical Reactions Analysis

Glycosylation Reactions

The methyl glucosaminide derivative serves as a glycosyl acceptor in stereoselective glycosylation reactions. For example:

  • Reaction with 2-Oxazoline Donors :
    Condensation with 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2',1':4,5]-2-oxazoline under acidic conditions yields branched trisaccharides, such as 3,6-di-O-(2-acetamido-β-D-glucopyranosyl)-D-galactose (a blood-group-related trisaccharide) .

    • Conditions : 6:1 molar ratio of donor to acceptor, 60°C, 24 hours.

    • Product Yield : ~60% after purification .

  • Galactopyranosyl Coupling :
    Reaction with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in the presence of HgBr₂ forms β-(1→4)-linked disaccharides .

    • Key Intermediate : Benzyl 2-acetamido-4-O-(2,6-di-O-benzyl-β-D-galactopyranosyl)-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside .

Sulfonylation and Nucleophilic Displacement

  • 4-O-Methylsulfonylation :
    Treatment with methanesulfonyl chloride (MsCl) in pyridine converts the 4-hydroxyl group to a mesylate, enabling nucleophilic substitution .

    • Intermediate : Methyl 2-acetamido-3,6-di-O-benzyl-4-O-methylsulfonyl-2-deoxy-α-D-glucopyranoside .

  • Fluorine Introduction :
    Displacement of the mesylate with tetrabutylammonium fluoride (TBAF) yields 4-deoxy-4-fluoro derivatives .

    • Product : Methyl 2-acetamido-3,6-di-O-benzyl-2,4-dideoxy-4-fluoro-α-D-galactopyranoside .

    • Application : Synthesis of fluorinated uridine diphosphate (UDP) analogs for enzymatic studies .

Hydrogenolysis and Deprotection

  • Benzyl Group Removal :
    Catalytic hydrogenation (H₂/Pd-C) cleaves benzyl ethers to unmask hydroxyl groups, yielding partially deprotected intermediates .

    • Example : Conversion to 2-acetamido-2-deoxy-α-D-glucopyranose derivatives .

Comparative Reactivity Data

Reaction TypeReagents/ConditionsProductYield (%)Source
Glycosylation (oxazoline)2-Oxazoline donor, 60°C, 24hTrisaccharide60
4-O-MethylsulfonylationMsCl, pyridine, 0°C, 2h4-O-Mesyl derivative85
Fluoride displacementTBAF, DMF, 80°C, 12h4-Deoxy-4-fluoro analog72
HydrogenolysisH₂ (1 atm), Pd-C, EtOAc, RT, 6hDeprotected glucosamine90

Key Challenges and Optimizations

  • Regioselectivity : Competing reactions at the 4- and 6-positions require careful control of protecting groups (e.g., benzyl vs. acetyl) .

  • Steric Hindrance : Bulky benzyl groups at the 3- and 6-positions influence glycosylation stereochemistry, favoring β-linkages in certain conditions .

Scientific Research Applications

Glycobiology Research

Glycosylation Studies
Methyl 2-acetamido glucopyranoside serves as a key reagent in the study of glycosylation processes. Its structure allows for the exploration of glycosidic bond formation and the synthesis of complex carbohydrates. Researchers utilize this compound to create glycosides that can mimic natural glycan structures, aiding in the understanding of carbohydrate-protein interactions .

Enzyme Substrates
This compound can act as a substrate for various glycosyltransferases, enzymes responsible for transferring sugar moieties to other molecules. By using Methyl 2-acetamido glucopyranoside in enzyme assays, scientists can investigate the specificity and activity of these enzymes, which are crucial for understanding metabolic pathways involving carbohydrates .

Synthesis of Glycosides

Chemical Synthesis
Methyl 2-acetamido glucopyranoside is employed in synthetic pathways to produce a range of glycosides. Its versatile reactivity allows chemists to modify its structure for specific applications. For instance, it can be converted into more complex sugar derivatives that are valuable in pharmaceutical formulations and bioconjugation strategies .

Case Study: Antibody-Drug Conjugates (ADCs)
One notable application is in the development of antibody-drug conjugates (ADCs). Methyl 2-acetamido glucopyranoside can be used to create linkers that attach cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells while minimizing systemic toxicity . This approach has shown promise in preclinical studies for various cancers.

Therapeutic Applications

Antiviral and Antibacterial Research
Recent studies have indicated that derivatives of Methyl 2-acetamido glucopyranoside exhibit antiviral and antibacterial properties. By modifying the compound's structure, researchers are exploring its efficacy against pathogens such as HIV and various bacterial strains . The ability to inhibit viral replication or bacterial growth makes it a candidate for further development into therapeutic agents.

Immunological Applications
The compound's role in immunology is also being investigated. It has been shown to influence immune responses by modulating glycan structures on cell surfaces, which can affect cell signaling and interaction with immune cells. This application is particularly relevant in vaccine development and autoimmune disease research .

Summary Table of Applications

Application AreaSpecific UsesNotes
GlycobiologyGlycosylation studies, enzyme substratesKey reagent for studying carbohydrate interactions
SynthesisProduction of glycosidesVersatile for creating complex sugar derivatives
TherapeuticsAntiviral and antibacterial researchPotential drug candidate for infectious diseases
ImmunologyModulation of immune responsesRelevant for vaccine development

Mechanism of Action

The compound exerts its effects primarily through its interactions with proteins that recognize carbohydrate structures. These interactions can influence various biological pathways, including cell adhesion, signaling, and immune responses. The molecular targets often include lectins, enzymes, and receptors that bind to specific carbohydrate motifs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Protecting Groups

  • Benzyl vs. Methyl vs. Allyl Groups: Methyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside () lacks the 6-O-benzyl group, simplifying deprotection steps but reducing regioselectivity in subsequent reactions. The β-anomer configuration alters enzyme recognition compared to the α-anomer . Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside () replaces the anomeric methyl group with an allyl group, enabling "click chemistry" via thiol-ene reactions. This modification broadens applications in bioconjugation and glycopeptide synthesis . Benzyl 2-acetamido-6-O-tosyl-α-D-glucopyranoside () features a tosyl group at C6, a superior leaving group for nucleophilic displacement. This enhances its utility in synthesizing glycosyl azides or thioglycosides .

Anomeric Configuration

  • α vs. β Anomers: The α-configuration in the target compound favors interactions with α-specific glycosyltransferases, as seen in UDP-N-acetylmuramic acid synthesis (). In contrast, β-anomers (e.g., Methyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside) are preferred for β-glucosidase assays due to enzyme stereospecificity .

Functional Group Modifications

  • Azido vs. Acetamido Groups: Methyl 2-azido-3-O-benzyl-2-deoxy-α-D-glucopyranoside () replaces the acetamido group with an azide, enabling Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). This is pivotal for glycoproteomics and fluorescent labeling .
  • Phthalimido vs. Acetamido Groups: Compounds like 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-D-glucopyranoside () use phthalimido as a bulkier protecting group, which can hinder enzymatic hydrolysis but complicates deprotection under mild conditions .

Positional Isomerism

  • 3,6-di-O-benzyl vs. 4,6-O-Benzylidene: The 3,6-di-O-benzyl arrangement in the target compound allows selective deprotection at C4 for further functionalization. In contrast, Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside () forms a rigid acetal ring, limiting reactivity at C3 and C6 until acidic hydrolysis .

Enzyme Studies

  • Used in β-glucosidase inhibition assays, where the α-anomer exhibits weaker binding (IC₅₀ > 100 μM) compared to β-anomers (IC₅₀ ~ 10 μM) .
  • Derivatives like Octyl 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside () mimic natural glycolipids, aiding studies on glycosidase substrate specificity .

Comparative Reactivity Data

Compound Protecting Groups Anomer Key Reactivity/Application Reference
Methyl 2-acetamido-3,6-di-O-benzyl-α-D-gluco 3,6-O-Bn, 2-NHAc α Stereoselective glycosylation
Allyl 2-acetamido-3,6-di-O-benzyl-β-D-gluco 3,6-O-Bn, Allyl-C1 β Click chemistry conjugations
Benzyl 2-acetamido-6-O-tosyl-α-D-gluco 6-O-Ts, 3-O-Bn α Nucleophilic substitution reactions
Methyl 2-azido-3-O-benzyl-α-D-gluco 3-O-Bn, 2-N₃ α Glycoprotein labeling

Biological Activity

Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside is a glycoside compound that has garnered attention in the field of glycobiology due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

The compound is synthesized through a series of chemical reactions involving the selective protection of hydroxyl groups and subsequent glycosylation steps. The synthesis often employs benzylation techniques to introduce benzyl groups at specific positions on the glucopyranoside backbone, enhancing its stability and solubility in organic solvents .

Key Synthesis Steps:

  • Benzylation : Controlled partial benzylation of the base compound leads to the formation of the di-O-benzyl derivative.
  • Condensation Reactions : The resulting compound can undergo further condensation with various sugar derivatives to create more complex oligosaccharides .
  • Purification : Techniques such as chromatography are utilized for purification to isolate the desired product from by-products.

Biological Activity

Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside exhibits several biological activities, particularly in immunology and enzymatic reactions.

Enzymatic Substrate Activity

Research indicates that this compound serves as a substrate for various glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to other molecules. For instance, it has been shown to be a specific acceptor for α(1→4)-L-fucosyltransferase, implicating its role in blood group antigen synthesis .

Receptor Interactions

The compound interacts with several receptors involved in immunological responses:

  • Adrenergic Receptors : Involved in cardiovascular regulation.
  • Cholecystokinin Receptors : Play a role in digestion and satiety.
  • Cannabinoid Receptors : Associated with pain modulation and inflammation .

Case Studies and Research Findings

  • Immunological Applications :
    A study demonstrated that methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside can enhance the activity of immune cells when used as an immunomodulator. This suggests potential applications in vaccine development or therapeutic strategies against autoimmune diseases .
  • Glycobiology Research :
    In glycobiology, this compound has been utilized to study the structure-function relationship of glycoproteins. Its ability to mimic natural substrates allows researchers to probe the mechanisms of glycosylation processes critical for cell signaling and recognition .

Data Table: Biological Activities and Applications

Biological ActivityDescriptionReferences
Enzymatic SubstrateActs as a substrate for α(1→4)-L-fucosyltransferase
Immune ModulationEnhances immune cell activity
Glycoprotein SynthesisUsed in studies of glycosylation mechanisms
Receptor InteractionInteracts with adrenergic and cannabinoid receptors

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside, and what are the critical reaction steps?

  • The compound is typically synthesized via selective protection/deprotection strategies. For example, benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside can be treated with allyl bromide in dimethylformamide (DMF) using barium oxide (BaO) and barium hydroxide as bases to introduce the 3-O-allyl group. Subsequent hydrolysis and benzoylation yield intermediates for glycosylation . Key steps include regioselective benzylation and controlled deprotection to retain stereochemistry.

Q. How are protecting groups (e.g., benzyl, allyl) strategically selected for subsequent functionalization?

  • Benzyl groups are preferred for their stability under acidic/basic conditions and ease of removal via hydrogenolysis. Allyl groups allow orthogonal deprotection using Pd(0)-catalyzed reactions, enabling selective modification at the 3-position. For example, allyl-protected intermediates facilitate glycosylation at the 4-OH position while preserving other substituents .

Q. What spectroscopic methods are most reliable for structural characterization of this compound?

  • NMR : 1^1H and 13^13C NMR are critical for confirming stereochemistry and substitution patterns. Key signals include the anomeric proton (δ ~5.0 ppm, α-configuration) and benzyl/acetamido group resonances.
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and glycosylation patterns. For derivatives, fragmentation patterns help validate glycosidic linkages .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during glycosylation reactions involving this compound?

  • Stereoselectivity is achieved using in situ anomerization or preactivation methods. For β-linked products, trichloroacetimidate donors with BF3_3-OEt2_2 as a promoter yield high β-selectivity. α-Linkage is favored using thioglycoside donors with NIS/TfOH activation. Protecting group arrangement (e.g., 3-O-allyl, 4,6-O-benzylidene) directs glycosyl acceptors to specific positions .

Q. What strategies mitigate competing side reactions (e.g., aglycone migration or hydrolysis) during synthesis?

  • Low-temperature conditions (−40°C) minimize hydrolysis of acid-labile groups.
  • Temporary protecting groups : 4-Methoxybenzyl (PMB) groups can be introduced and removed selectively to prevent undesired migration.
  • Fluorous-tag-assisted purification reduces side-product contamination in multi-step syntheses .

Q. How is this compound utilized in the synthesis of complex oligosaccharides or glycoconjugates?

  • It serves as a key glycosyl acceptor for building β-(1→4)-linked disaccharides. For example, coupling with trichloroacetimidate donors (e.g., 2-O-benzoyl-3,4,6-tri-O-benzyl-β-D-glucopyranosyl) yields branched oligosaccharides. Subsequent hydrogenolysis removes benzyl groups, enabling further functionalization for glycan array studies .

Q. What mechanistic insights have been gained from studying its glycosylation reactions?

  • Studies using 18^{18}O-labeled water and kinetic isotope effects reveal a dissociative (oxocarbenium ion) mechanism for glycosyl transfer. Steric hindrance from the 3,6-di-O-benzyl groups slows down nucleophilic attack, favoring β-selectivity in certain solvents (e.g., dichloromethane) .

Q. How do modifications at the 4-position (e.g., fluorination) impact biological activity or synthetic utility?

  • Fluorination at C4 (via displacement of a mesyl group with fluoride) creates analogs resistant to enzymatic degradation. These derivatives are used to study glycosidase inhibition or as probes for glycan-binding proteins. 19^{19}F NMR enables real-time monitoring of enzymatic reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside
Reactant of Route 2
Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside

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